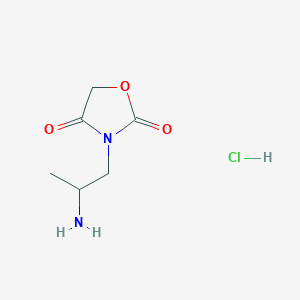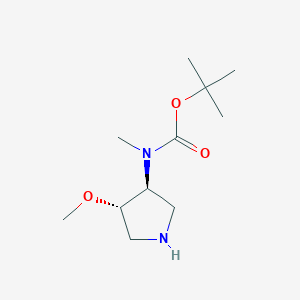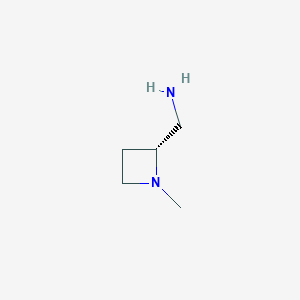
3-(2-Aminopropyl)oxazolidine-2,4-dione hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of functionalized oxazolidines, such as “3-(2-Aminopropyl)oxazolidine-2,4-dione hydrochloride”, often involves multicomponent reactions of 1,2-amino alcohols . These synthetic strategies can be categorized into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Oxazolidines
Functionalized oxazolidines are synthesized using 1,2-amino alcohols as starting materials. These compounds serve as key intermediates for producing a variety of chemical compounds. Recent advances in multicomponent syntheses have led to the creation of mono- and polycyclic oxazolidines, spirooxazolidines, and oxazolidinones .
Anticonvulsant Agents
Derivatives of oxazolidin-2,4-diones have been explored for their anticonvulsant properties. These compounds are screened using the maximal electroshock (MES) test, and their neurotoxicity is evaluated by the rotarod test. Some derivatives have shown promising results in seizure protection without neurotoxic effects .
Antibacterial Applications
Oxazolidinones, a class of compounds that include functionalized oxazolidines, have been recognized as potent antibiotics. They represent the only new class of synthetic antibiotics advanced in clinical use over the past 50 years, highlighting their significance in medical research .
Asymmetric Synthesis Protocols
The compound has been used in asymmetric synthesis protocols to create oxazolidines. For instance, a novel protocol involving asymmetric one-pot 6π-azaelectrocyclization has been developed, showcasing the compound’s utility in complex organic syntheses .
Serotonin Receptor Affinity Studies
In vivo studies have been conducted to evaluate the functional activity of oxazolidine derivatives for serotonin receptor affinity. This includes determining their agonist or antagonist features, which is crucial for developing new molecules with therapeutic effects .
Structural Requirements for Drug Development
The structural analysis of oxazolidine derivatives provides insights into the necessary requirements for the development of new effective molecules. This includes understanding the balance between bulkiness and lipophilicity for optimal drug design .
Metal-Free Domino Reactions
Metal-free domino annulation/Mannich reactions have been employed using 1,2-amino alcohols to access N-propargyloxazolidines. This showcases the compound’s role in facilitating mild and efficient synthetic routes for organic compounds .
Transition Metal-Catalyzed Cascade Reactions
The compound is also involved in transition metal-catalyzed cascade reactions. These reactions are part of extended one-pot synthesis methods that contribute to the diversity of oxazolidine derivatives .
Eigenschaften
IUPAC Name |
3-(2-aminopropyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3.ClH/c1-4(7)2-8-5(9)3-11-6(8)10;/h4H,2-3,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOMKYDSLHHNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)COC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminopropyl)oxazolidine-2,4-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B1449861.png)




![6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane](/img/structure/B1449866.png)



![3-Boc-6-amino-3-azabicyclo[3.2.0]heptane](/img/structure/B1449871.png)
![2-Boc-2-aza-spiro[3.3]heptane-6-methanol](/img/structure/B1449872.png)
![7-Methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1449874.png)

